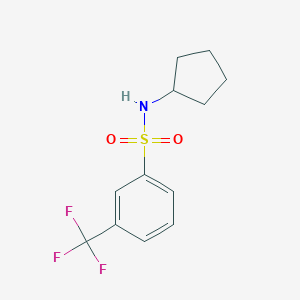![molecular formula C13H11ClFNOS B263026 2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)
2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide is a synthetic chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, TCB-2. TCB-2 is a member of the phenethylamine family and is structurally similar to other psychoactive compounds such as LSD and mescaline. However, TCB-2 has a unique chemical structure that makes it a promising candidate for further research.
作用機序
The mechanism of action of TCB-2 is not fully understood, but it is believed to interact with serotonin receptors in the brain. Specifically, TCB-2 is thought to bind to the 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. By binding to this receptor, TCB-2 may alter the activity of certain neurotransmitters in the brain, leading to changes in behavior and perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TCB-2 are still being studied. However, early research suggests that TCB-2 may have a range of effects on the brain and body. For example, it may alter the activity of certain neurotransmitters, leading to changes in mood, perception, and cognition. It may also affect heart rate, blood pressure, and other physiological processes.
実験室実験の利点と制限
One advantage of TCB-2 for lab experiments is its selectivity for certain serotonin receptors. This makes it a valuable tool for studying these receptors and their role in various neurological disorders. However, the complex synthesis process and specialized equipment required for working with TCB-2 may limit its use in some labs.
将来の方向性
There are several potential future directions for research on TCB-2. One area of interest is its use as a potential treatment for various neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of TCB-2 and its effects on the brain and body. Finally, new synthesis methods and techniques may be developed to make TCB-2 more accessible for research purposes.
合成法
The synthesis of TCB-2 is a complex process that involves multiple steps. The first step involves the synthesis of 2-chloro-4-fluoro-N-(2-hydroxyethyl)benzamide, which is then converted to 2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide through a series of chemical reactions. The synthesis of TCB-2 requires specialized equipment and expertise, and the process must be carried out in a controlled environment to ensure the purity of the final product.
科学的研究の応用
TCB-2 has been the subject of several scientific studies due to its potential therapeutic applications. One area of research is its use as a tool for studying serotonin receptors in the brain. TCB-2 has been shown to bind selectively to certain serotonin receptors, which could provide valuable insights into the role of these receptors in various neurological disorders.
特性
分子式 |
C13H11ClFNOS |
|---|---|
分子量 |
283.75 g/mol |
IUPAC名 |
2-chloro-4-fluoro-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H11ClFNOS/c14-12-8-9(15)3-4-11(12)13(17)16-6-5-10-2-1-7-18-10/h1-4,7-8H,5-6H2,(H,16,17) |
InChIキー |
AYKPUXKBLGLSRB-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CCNC(=O)C2=C(C=C(C=C2)F)Cl |
正規SMILES |
C1=CSC(=C1)CCNC(=O)C2=C(C=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)
![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)









![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)

